Maltose monohydrate-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

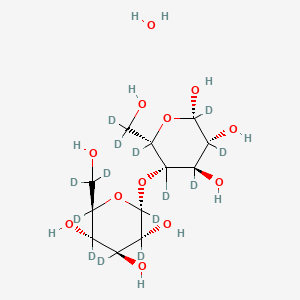

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24O12 |

|---|---|

Molecular Weight |

374.40 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4R,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4+,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D; |

InChI Key |

WSVLPVUVIUVCRA-AAEFPXILSA-N |

Isomeric SMILES |

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@@](O[C@@]2([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O.O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Maltose Monohydrate-d14: A Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Maltose monohydrate-d14. Intended for use in research, scientific, and drug development settings, this document details the physicochemical characteristics of this deuterated carbohydrate, outlines experimental protocols for its analysis, and presents this information in a clear and accessible format.

Core Chemical Properties

This compound, a deuterated form of maltose monohydrate, is a valuable tool in various research applications, particularly in mass spectrometry-based metabolic studies and as an internal standard.[1] The incorporation of fourteen deuterium atoms provides a distinct mass shift, facilitating its differentiation from its non-deuterated counterpart.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Maltose monohydrate are also included where available.

| Property | This compound | Maltose monohydrate (non-deuterated) |

| Molecular Formula | C₁₂H₁₀D₁₄O₁₂[2] | C₁₂H₂₄O₁₂[3][4] |

| Molecular Weight | 374.40 g/mol [2][5] | 360.31 g/mol [3][6] |

| Appearance | White to off-white solid powder | White crystals or crystalline powder[7] |

| Melting Point | No specific data available | 102-103 °C (monohydrate)[8][9]; 119-121 °C (dec.)[4][7] |

| Solubility | Soluble in water | Soluble in water and alcohol[9] |

| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | Room Temperature[10] |

| Alternate Name | 4-O-α-D-[UL-d14]Glucopyranosyl-D-[UL-d14]glucose[2] | 4-O-α-D-Glucopyranosyl-D-glucose[10] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring data accuracy and reproducibility. The following sections outline standard experimental protocols for determining key chemical properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol is based on the United States Pharmacopeia (USP) General Chapter <741> for melting range determination.

Apparatus:

-

Melting point apparatus (e.g., capillary tube-based instrument)

-

Capillary tubes (0.8-1.2 mm internal diameter)

-

Mortar and pestle

-

Thermometer calibrated with USP Melting Point Reference Standards

Procedure:

-

Sample Preparation: Gently pulverize a small amount of this compound into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into a capillary tube, ensuring a packing height of approximately 3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Profile:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-20°C per minute to establish an approximate melting range.

-

For a precise determination, use a new sample and heat to a temperature approximately 10°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility

The solubility of this compound in a given solvent is determined by preparing a saturated solution at a specific temperature and measuring the concentration of the dissolved solute.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Stirring plate and magnetic stir bars

-

Constant temperature water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Solvent Preparation: Place a known volume of the solvent (e.g., deionized water) in a volumetric flask.

-

Solute Addition: Add a pre-weighed excess amount of this compound to the solvent.

-

Equilibration: Place the flask in a constant temperature water bath (e.g., 25°C) and stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique. The resulting concentration is the solubility at that temperature.

Biological Context and Applications

Maltose is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[10] In biological systems, it is produced by the enzymatic breakdown of starch.[8] this compound serves as a stable isotope-labeled internal standard in metabolic research and clinical mass spectrometry.[1] Its use allows for the accurate quantification of its non-deuterated counterpart in complex biological matrices, aiding in the study of carbohydrate metabolism and related enzymatic pathways.

While this compound itself is not expected to have unique signaling properties, its application is instrumental in studies that investigate the signaling pathways involving maltose and glucose. For instance, by tracing the metabolic fate of the deuterated maltose, researchers can gain insights into glucose uptake and utilization under various physiological and pathological conditions.

Safety and Handling

Conclusion

This compound is a critical tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined chemical properties, coupled with its utility as a stable isotope-labeled standard, enable precise and reliable quantification of maltose in biological systems. The experimental protocols outlined in this guide provide a foundation for the accurate characterization of this and similar deuterated carbohydrate standards.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. uspbpep.com [uspbpep.com]

- 3. â©741⪠Melting Range or Temperature [doi.usp.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. allengineeringjournal.in [allengineeringjournal.in]

- 6. uomosul.edu.iq [uomosul.edu.iq]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Maltose Monohydrate-d14: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Maltose Monohydrate-d14, a deuterated form of maltose monohydrate, for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, molecular weight, and potential applications, presenting data in a clear, accessible format.

Core Data Summary

Quantitative information for this compound is summarized in the table below, offering a direct comparison with its non-labeled counterpart.

| Property | This compound | Maltose Monohydrate |

| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ | C₁₂H₂₄O₁₂ |

| Molecular Weight | 374.40 g/mol [1][2] | 360.31 g/mol [3][4] |

| Alternate Name | 4-O-α-D-[UL-d14]Glucopyranosyl-D-[UL-d14]glucose[1] | 4-O-α-D-Glucopyranosyl-D-glucose[5] |

Structural and Chemical Information

This compound is a stable isotope-labeled version of maltose monohydrate, where 14 non-exchangeable hydrogen atoms have been replaced by deuterium.[6] This uniform labeling makes it a valuable tool in various research applications. Maltose itself is a disaccharide composed of two α-D-glucose units linked by an α-1,4 glycosidic bond.[5] The monohydrate form indicates the presence of one molecule of water per molecule of maltose.

Chemical Structure of Maltose-d14

Caption: Chemical structure of Maltose-d14.

Experimental Applications and Protocols

Stable isotope-labeled compounds like this compound are primarily used as tracers in research.[6] The deuterium labeling allows for the differentiation and quantification of molecules in complex biological systems.

Potential Experimental Workflows

Below are logical workflows illustrating the use of this compound in research.

References

- 1. usbio.net [usbio.net]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. D-Maltose monohydrate | C12H24O12 | CID 44134793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-(+)-Maltose monohydrate | C12H24O12 | CID 23615261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Isotopic Purity of Deuterated Maltose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of deuterated maltose monohydrate. The information is compiled to assist researchers in the fields of carbohydrate chemistry, drug metabolism, and analytical sciences. This document details common synthetic methodologies, analytical protocols for determining isotopic enrichment, and presents available quantitative data.

Introduction

Deuterium-labeled compounds, including carbohydrates like maltose, are invaluable tools in various scientific disciplines. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic profile of drug candidates, serve as internal standards for quantitative mass spectrometry, and act as probes in metabolic studies. This guide focuses on the synthesis of deuterated maltose monohydrate and the critical assessment of its isotopic purity.

Synthesis of Deuterated Maltose Monohydrate

Two primary methodologies are prevalent for the deuteration of carbohydrates: catalytic hydrogen-deuterium (H-D) exchange and enzymatic synthesis.

Ruthenium-Catalyzed Hydrogen-Deuterium Exchange

A direct and efficient method for deuterating sugars involves a heterogeneous Ruthenium-on-carbon (Ru/C) catalyzed hydrogen-deuterium exchange reaction.[1] This approach utilizes deuterium oxide (D₂O) as the deuterium source under a hydrogen or deuterium atmosphere. The reaction selectively targets carbons adjacent to free hydroxyl groups, making it suitable for unprotected carbohydrates like maltose.

Experimental Protocol: Ru/C-Catalyzed H-D Exchange of Maltose

-

Reaction Setup: In a high-pressure reaction vessel, dissolve maltose monohydrate (1.0 g) in deuterium oxide (20 mL, 99.9 atom % D).

-

Catalyst Addition: Add 5% Ruthenium on activated carbon (Ru/C) catalyst (100 mg, 10 wt%).

-

Reaction Conditions: Seal the vessel and purge with deuterium gas (D₂). Pressurize the vessel with D₂ gas to 1 MPa. Heat the reaction mixture to 120°C with vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals (e.g., 24, 48, 72 hours) and analyzing the isotopic enrichment by mass spectrometry.

-

Workup and Purification: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature and carefully vent the D₂ gas. Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst.

-

Isolation: Lyophilize the filtrate to obtain the deuterated maltose monohydrate as a white solid.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific alternative for producing deuterated maltose. Maltose phosphorylase (EC 2.4.1.8) can catalyze the synthesis of maltose from a deuterated glucose donor, such as β-D-glucose-1-phosphate-d. The reverse phosphorolysis reaction can be employed, where the enzyme transfers a glucosyl moiety from a suitable donor to a deuterated acceptor.

Experimental Protocol: Enzymatic Synthesis of Deuterated Maltose

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0) in D₂O. Dissolve deuterated D-glucose (acceptor) and a glucosyl donor (e.g., α-D-glucose-1-phosphate) in the deuterated buffer.

-

Enzyme Addition: Add maltose phosphorylase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Reaction Conditions: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.

-

Reaction Monitoring: Monitor the formation of deuterated maltose using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Inactivation and Purification: Once the reaction is complete, inactivate the enzyme by heat treatment (e.g., 95°C for 5 minutes). Centrifuge the mixture to remove precipitated protein.

-

Purification: The deuterated maltose can be purified from the reaction mixture using size-exclusion chromatography or preparative HPLC.

-

Isolation: Lyophilize the purified fractions to obtain deuterated maltose monohydrate.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to ensure the quality of the synthesized deuterated maltose. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly sensitive and accurate method to determine the isotopic distribution of the deuterated product. Liquid Chromatography coupled with HRMS (LC-HRMS) is often employed for the analysis of carbohydrates.

Experimental Protocol: LC-HRMS Analysis

-

Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like maltose.

-

Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate

-

Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate

-

Gradient: A linear gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).

-

Scan Range: m/z 100-500

-

Data Analysis: The isotopic distribution of the maltose molecular ion is analyzed to determine the percentage of each isotopologue (M+0, M+1, M+2, etc.). The isotopic purity is calculated based on the relative abundance of the desired deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the location and extent of deuteration. Both ¹H and ²H NMR are valuable techniques.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve the deuterated maltose monohydrate in a suitable solvent (e.g., D₂O for ¹H NMR, or a protic solvent like H₂O/DMSO for ²H NMR).

-

¹H NMR:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard 1D proton experiment.

-

Analysis: The degree of deuteration at specific positions can be estimated by the reduction in the integral of the corresponding proton signals compared to an internal standard or the non-deuterated maltose spectrum.

-

-

²H NMR:

-

Instrument: An NMR spectrometer equipped with a deuterium probe.

-

Experiment: A 1D deuterium experiment.

-

Analysis: The presence of signals in the ²H NMR spectrum directly confirms the incorporation of deuterium. The chemical shifts in the ²H spectrum are identical to those in the ¹H spectrum, allowing for the identification of the deuterated positions. Quantitative ²H NMR can be used to determine the isotopic enrichment at each site.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of deuterated maltose monohydrate. Actual results will vary depending on the specific experimental conditions.

| Synthesis Method | Target Deuteration | Product Yield (%) | Isotopic Enrichment (Atom % D) | Chemical Purity (%) |

| Ru/C Catalyzed H-D Exchange (24h) | Perdeuteration | >90 | 85-90 | >98 |

| Ru/C Catalyzed H-D Exchange (72h) | Perdeuteration | >90 | >95 | >98 |

| Enzymatic Synthesis | Site-specific | 60-80 | >99 | >99 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of deuterated maltose monohydrate.

Caption: Workflow for the synthesis of deuterated maltose monohydrate.

Caption: Analytical workflow for determining the isotopic purity.

References

Unveiling the Role of D-(+)-Maltose monohydrate-d14 in Advanced Research: A Technical Guide

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of D-(+)-Maltose monohydrate-d14, a deuterated form of maltose monohydrate. This document details its physicochemical properties, applications in metabolic research, and provides a foundational experimental framework for its use as a tracer in mass spectrometry-based analyses.

While a specific CAS number is not assigned to D-(+)-Maltose monohydrate-d14, the non-labeled form, D-(+)-Maltose monohydrate, is identified by the CAS number 6363-53-7. The deuterated variant is a valuable tool in metabolic studies due to the distinct mass shift it introduces, enabling the precise tracking of maltose metabolism and its downstream pathways.

Physicochemical and Isotopic Specifications

D-(+)-Maltose monohydrate-d14 is a stable, isotopically labeled compound where 14 hydrogen atoms have been replaced with deuterium. This substitution results in a significant increase in its molecular weight compared to the natural isotopologue, a key feature for its application in tracer studies.

| Property | Value |

| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ |

| Molecular Weight | 374.4 g/mol |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥98% |

Core Applications in Research

The primary application of D-(+)-Maltose monohydrate-d14 lies in its use as a stable isotope tracer in metabolic research, particularly in the fields of drug development and clinical mass spectrometry.

-

Metabolic Flux Analysis (MFA): By introducing D-(+)-Maltose monohydrate-d14 into a biological system, researchers can trace the metabolic fate of maltose. The deuterium labels are incorporated into downstream metabolites, and their detection by mass spectrometry allows for the quantification of metabolic pathway activities, or fluxes. This is crucial for understanding how disease states or drug treatments alter cellular metabolism.

-

Pharmacokinetic Studies: Deuteration can alter the metabolic rate of a compound, a phenomenon known as the kinetic isotope effect. While D-(+)-Maltose monohydrate-d14 is primarily used as a tracer, the principles of its use are relevant to the study of deuterated drugs, which can exhibit improved pharmacokinetic profiles.

-

Internal Standard: In quantitative mass spectrometry, D-(+)-Maltose monohydrate-d14 can serve as an ideal internal standard for the analysis of unlabeled maltose. Its chemical properties are nearly identical to the analyte, but its mass is distinct, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: A Framework for LC-MS/MS-based Metabolic Tracing

The following protocol outlines a general workflow for utilizing D-(+)-Maltose monohydrate-d14 as a tracer in a cell culture experiment followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard culture medium.

-

Medium Exchange: Replace the standard medium with a labeling medium containing D-(+)-Maltose monohydrate-d14 at a known concentration. The concentration should be optimized based on the specific cell line and experimental goals.

-

Incubation: Incubate the cells in the labeling medium for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the deuterated maltose.

Metabolite Extraction

-

Quenching: Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the metabolite extract onto a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites) to separate the various metabolites.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify the deuterated and non-deuterated forms of maltose and its downstream metabolites.

Visualizing the Metabolic Journey

The metabolic pathway of maltose and a general experimental workflow for its analysis using a deuterated tracer are depicted below.

Navigating the Nuances of a Labeled Compound: A Technical Guide to Maltose Monohydrate-d14

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and application of Maltose monohydrate-d14, a deuterated form of maltose monohydrate. While its general safety profile mirrors that of its non-labeled counterpart, its utility in research, particularly in metabolic and pharmacokinetic studies, warrants a detailed examination for professionals in drug development and life sciences.

Section 1: Safety Data Sheet and Handling

This compound is the deuterium-labeled version of Maltose monohydrate.[1] Deuterium is a stable, non-radioactive isotope of hydrogen. As such, the fundamental chemical and physical properties, as well as the toxicological profile, are considered to be substantially similar to the non-deuterated compound for the purposes of general safety and handling. Safety data sheets for Maltose monohydrate consistently classify it as a non-hazardous substance.[2][3]

Hazard Identification

Maltose monohydrate is not classified as a hazardous substance or mixture according to GHS classifications.[1][2][3] However, as with all laboratory chemicals, prudent laboratory practices should be observed.[2] In powder form, it may be capable of creating a dust explosion if dispersed in the air at sufficient concentrations.

First-Aid Measures

Standard first-aid procedures are recommended in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[4] |

| Skin Contact | Wash off with soap and plenty of water.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[2][3] |

Fire-Fighting and Accidental Release Measures

Maltose monohydrate is a nonflammable solid.[2] However, in the event of a fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Firefighters should wear self-contained breathing apparatus.[3]

For accidental spills, the area should be cleaned by sweeping up the spilled material and placing it in a sealed bag or container for disposal.[2] Avoid generating dust.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

| Aspect | Recommendation |

| Handling | Avoid contact with skin, eyes, and clothing.[4] Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3] |

| Storage | Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5] |

Personal Protective Equipment

Standard laboratory personal protective equipment (PPE) is recommended.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses or goggles.[6] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use.[3][6] |

| Respiratory Protection | Not required under normal conditions of use.[6] If dust is generated, a NIOSH-approved respirator may be necessary. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Section 2: Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to its non-deuterated form, with the primary difference being its molecular weight.

| Property | Value |

| Molecular Formula | C₁₂H₁₀D₁₄O₁₂[6] |

| Molecular Weight | 374.4 g/mol [6] |

| Appearance | White to off-white powder/crystals. |

| Melting Point | 102-103 °C |

| Solubility | Soluble in water.[2] |

Section 3: Stability and Reactivity

Maltose monohydrate is stable under recommended storage conditions. It is incompatible with strong oxidizing agents.[7] Hazardous decomposition products under fire conditions include carbon monoxide and carbon dioxide.

Section 4: Toxicological Information

The toxicological properties of Maltose monohydrate have not been thoroughly investigated.[1][3] However, it is generally considered to be of low toxicity. For the non-deuterated form, the acute oral toxicity (LD50) in rats is reported to be 34,000 mg/kg. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1][3]

Section 5: Experimental Applications and Protocols

The primary application of this compound is as a stable isotope tracer in metabolic research and pharmacokinetic studies.[1] Deuterated compounds are valuable in drug development as they can be used as internal standards for quantitative bioanalysis and to study the metabolic fate of molecules.[3] The replacement of hydrogen with deuterium can alter the rate of metabolism, which can be a strategic tool in drug design to improve pharmacokinetic profiles.[5][8][9]

General Experimental Protocol for a Metabolic Tracer Study

Below is a generalized workflow for a metabolic tracer study using this compound.

Methodology:

-

Preparation: A sterile solution of this compound is prepared in a suitable vehicle (e.g., saline for in vivo studies or cell culture medium for in vitro studies). The animal models or cell cultures are acclimated to the experimental conditions.

-

Administration and Sampling: The labeled maltose solution is administered to the biological system. Biological samples are collected at predetermined time points.

-

Metabolite Extraction: Metabolites are extracted from the collected biological samples using appropriate protocols (e.g., protein precipitation with a cold organic solvent).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and detect the deuterated metabolites.

-

Data Interpretation: The concentration of the labeled metabolites is quantified. This data is then used to model the flux through various metabolic pathways.

Signaling Pathways and Logical Relationships

The use of deuterated compounds in drug development is based on the principle of the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down the metabolic processes that involve the cleavage of this bond, potentially leading to an improved pharmacokinetic profile of a drug.

This diagram illustrates that by strategically replacing a hydrogen atom with deuterium at a site of metabolic activity, the rate of metabolism can be reduced. This may lead to a longer drug half-life and lower clearance, which can be beneficial for therapeutic efficacy and patient compliance.

Section 6: Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism and pharmacokinetics. While its handling and safety precautions are analogous to those for non-deuterated maltose monohydrate, its application in tracer studies provides a powerful method for elucidating metabolic pathways and improving the properties of therapeutic agents. Adherence to standard laboratory safety protocols is sufficient for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Maltose Monohydrate Pharmaceutical Secondary Standard; Certified Reference Material 6363-53-7 [sigmaaldrich.com]

- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Maltose Monohydrate-d14 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Maltose monohydrate-d14. This deuterated analog of maltose monohydrate is a valuable tool in various scientific disciplines, particularly in metabolic research and as an internal standard for mass spectrometry-based quantitative analysis.

Commercial Suppliers and Specifications

This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds for research purposes. While specifications can vary by lot, the following table summarizes typical data for commercially available this compound. Researchers are advised to consult the Certificate of Analysis (CoA) from the supplier for lot-specific details.

| Supplier | Catalog Number (Example) | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment (Typical) |

| MedchemExpress | HY-N2024AS | C₁₂H₁₀D₁₄O₁₂ | 374.40 | 93.7% | >98% (for most deuterated products)[1] |

| Omicron Biochemicals, Inc. | MAL-004 | C₁₂²H₁₄H₈O₁₁·H₂O | 374.40 | High Purity | Uniformly labeled ([UL-²H₁₄])[2] |

| United States Biological | 163280 | C₁₂H₁₀D₁₄O₁₂ | 374.4 | Highly Purified | Not specified |

| Toronto Research Chemicals (TRC) | M160654 | C₁₂H₁₀D₁₄O₁₂ | 374.40 | High Purity | Not specified |

Core Applications in Research

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[3][4] The near-identical chemical and physical properties to its unlabeled counterpart, maltose, ensure that it behaves similarly during sample preparation, chromatography, and ionization.[5] However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. This co-eluting, mass-shifted standard enables precise and accurate quantification by correcting for variations in sample extraction, injection volume, and matrix effects that can cause ion suppression or enhancement.[4][5]

Furthermore, deuterated carbohydrates like this compound are utilized in metabolic studies.[6][7] By introducing the labeled compound into a biological system, researchers can trace the metabolic fate of maltose and its constituent glucose units through various biochemical pathways.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of maltose in a biological matrix (e.g., plasma, cell lysate). This protocol should be optimized for the specific application and instrumentation.

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of unlabeled maltose monohydrate in a suitable solvent (e.g., water, methanol) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of the analyte stock solution.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation): [8]

-

To 50 µL of each calibration standard, QC, and study sample, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of a protein precipitation agent (e.g., acetonitrile or a mixture of zinc sulfate and methanol).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water with 0.1% formic acid).

4. LC-MS/MS Analysis:

-

Inject a suitable volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., a HILIC or C18 column) to achieve chromatographic separation of maltose from other matrix components. The mobile phase composition and gradient will need to be optimized.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

- Set up an MRM transition for unlabeled maltose (analyte).

- Set up a corresponding MRM transition for this compound (internal standard). The precursor and product ions for the internal standard will be shifted by +14 Da (or the appropriate mass difference based on the exact labeling) compared to the analyte.

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of maltose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Workflow for quantification using a deuterated internal standard.

References

- 1. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

- 2. Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d2 and Glucose‐d7 Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. metsol.com [metsol.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Natural Abundance of Deuterium in Maltose

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The natural abundance of stable isotopes, such as deuterium (²H or D), within a molecule provides a unique fingerprint that can reveal information about its geographical origin, biosynthetic pathways, and metabolic history. Maltose, a disaccharide composed of two α-glucose units, is a key carbohydrate in various biological systems and a common excipient in pharmaceutical formulations. Understanding the natural deuterium distribution within maltose is crucial for food authenticity studies, metabolic research, and ensuring the consistency of pharmaceutical products.

This technical guide provides an in-depth overview of the natural abundance of deuterium in maltose, focusing on the analytical methodologies used for its quantification. While direct quantitative data for maltose is limited in foundational literature, a comprehensive understanding can be derived from the extensive research on its constituent monosaccharide, glucose. The principles and experimental protocols detailed herein are therefore centered on carbohydrate analysis, with glucose serving as a scientifically robust proxy for maltose.

The natural abundance of deuterium is approximately 0.0156% on Earth[1]. In organic molecules, this abundance is not uniform and is influenced by isotopic fractionation during biochemical reactions[2]. The two primary analytical techniques for determining the natural abundance and site-specific distribution of deuterium in carbohydrates are Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.

Quantitative Data on Deuterium Abundance

The deuterium content of a sample is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard[3][4]. The natural abundance of deuterium in water has an average value of 156 ppm, though this can vary geographically[5].

While specific δ²H values for maltose are not widely reported, the values for glucose, its sole monosaccharide component, are well-documented and provide an excellent approximation. The isotopic distribution in glucose is non-statistical and is significantly influenced by the plant's photosynthetic pathway (C3, C4, or CAM).

Table 1: General Natural Abundance of Deuterium

| Isotope | Natural Abundance (%) | Approximate Ratio (D/H) |

| Protium (¹H) | ~99.985 | - |

| Deuterium (²H) | ~0.015 | 1:6420 |

Data sourced from general isotopic abundance information[1][6].

Table 2: Site-Specific Deuterium Distribution in Glucose from C3 and C4 Plants (Illustrative)

| Position in Glucose Ring | Relative D/H Ratio (C3 Plants) | Relative D/H Ratio (C4 Plants) |

| H-1 | Enriched | Slightly Enriched |

| H-2 | Depleted | Near Statistical Average |

| H-3 | Enriched | Enriched |

| H-4 | Depleted | Near Statistical Average |

| H-5 | Enriched | Enriched |

| H-6,6' | Significantly Depleted | Depleted |

Note: This table represents general trends. Absolute values can vary based on species and environmental conditions. Data is inferred from studies on glucose from different plant sources.

Experimental Protocols and Methodologies

The determination of deuterium abundance in maltose requires precise and validated analytical methods. The two cornerstones of this analysis are Isotope Ratio Mass Spectrometry (IRMS) for bulk deuterium content and Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) for positional isotopic distribution.

Overall Workflow for Deuterium Abundance Analysis

The general workflow for analyzing the natural deuterium abundance in a carbohydrate sample like maltose involves several key stages, from sample preparation to data analysis.

Caption: General workflow for deuterium abundance analysis.

Protocol 1: Bulk Deuterium Abundance by Isotope Ratio Mass Spectrometry (IRMS)

IRMS is used to determine the overall ²H/¹H ratio in a sample. For carbohydrates, this involves high-temperature conversion of the sample into H₂ gas, which is then analyzed by the mass spectrometer. A critical step for carbohydrates is the equilibration with water vapor to account for the exchangeable hydrogen atoms in hydroxyl groups[3][4].

Detailed Methodology:

-

Sample Preparation:

-

Drying: Samples are thoroughly dried to remove all moisture, either by freeze-drying or oven-drying at 60°C for 48 hours[4].

-

Homogenization: The dried maltose sample is ground into a fine, homogenous powder using a mortar and pestle or a ball mill[7].

-

Weighing and Packing: Approximately 1 mg of the homogenized sample is weighed into a 3.3 x 5 mm silver capsule using a microbalance[4]. For sugar solutions, an equivalent amount is pipetted into the capsule, freeze-dried, and then the capsule is folded securely[4]. The capsule should be folded into a tight cube or ball to ensure proper dropping into the analyzer[8].

-

-

Water Vapor Equilibration:

-

To ensure that the final measurement reflects only the non-exchangeable, carbon-bound hydrogen atoms, the sample's hydroxyl hydrogens are isotopically equilibrated with water of a known isotopic composition[3].

-

The packed samples are placed in an equilibration chamber. Water of a known δ²H value is continuously pumped into the chamber, which is heated to a temperature (e.g., 130°C) that ensures immediate evaporation[4].

-

After an equilibration period (e.g., 2 hours), the samples are purged with a dry inert gas to remove all traces of the equilibration water[4].

-

-

High-Temperature Conversion (HTC):

-

The equilibrated and dried sample capsules are loaded into the autosampler of an elemental analyzer coupled to the IRMS.

-

Each capsule is dropped into a high-temperature ceramic reactor (maintained at ~1350-1450°C) containing glassy carbon chips[9].

-

At this temperature, the sample undergoes pyrolysis, and the hydrogen in the maltose is quantitatively converted to H₂ gas.

-

-

IRMS Analysis:

-

The resulting H₂ gas is carried by a continuous flow of helium carrier gas through a gas chromatography column to separate it from other gaseous products.

-

The purified H₂ gas enters the ion source of the mass spectrometer, where it is ionized.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z 2 for H₂ and m/z 3 for HD) and measures their respective abundances.

-

The ²H/¹H ratio of the sample is determined by comparing its isotopic ratio to that of calibrated reference materials.

-

-

Data Calculation:

Caption: Detailed workflow for bulk deuterium analysis by IRMS.

Protocol 2: Site-Specific Deuterium Abundance by SNIF-NMR

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) is a powerful technique that measures the ²H/¹H ratio at specific positions within a molecule[10][11][12]. For carbohydrates like maltose, direct analysis can be challenging. Often, the sugar is fermented to ethanol, and the deuterium distribution in the resulting ethanol is analyzed, which reflects the isotopic signature of the original sugar[10]. However, advances in high-field NMR also allow for the direct analysis of underivatized sugars in solution.

Detailed Methodology (Direct Analysis Approach):

-

Sample Preparation:

-

A high-purity maltose sample is required.

-

The sample is dissolved in a suitable NMR solvent that minimizes exchange of the C-H protons. D₂O is commonly used, but for observing hydroxyl protons, a mixture like 1% D₂O in H₂O can be used in supercooled conditions to slow the exchange rate[13][14].

-

An internal standard with a certified deuterium content, such as tetramethylurea (TMU), is added for quantification[12].

-

-

NMR Spectroscopy:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe is used.

-

The experiment is run in quantitative conditions, which requires:

-

A long relaxation delay (D1) to ensure complete relaxation of all deuterium nuclei between pulses.

-

Suppression of the nuclear Overhauser effect (NOE). Fortunately, the quadrupolar relaxation of deuterium typically minimizes NOE perturbations[12].

-

-

The ²H NMR spectrum is acquired. The signals for each distinct hydrogen position in the maltose molecule will appear at different chemical shifts.

-

-

Data Analysis and Interpretation:

-

The integral of each signal in the ²H NMR spectrum is proportional to the concentration of deuterium at that specific molecular site.

-

The site-specific isotope ratio, (D/H)ᵢ, for each position i is calculated by comparing the integral of the signal for that position to the integral of the internal standard (TMU)[12].

-

The results reveal the non-statistical distribution of deuterium across the maltose molecule, providing a detailed isotopic fingerprint.

-

Caption: Detailed workflow for site-specific deuterium analysis by SNIF-NMR.

Conclusion

The analysis of the natural abundance of deuterium in maltose is a powerful tool for researchers in food science, biochemistry, and pharmaceutical development. While direct data on maltose remains an area for further research, the extensive knowledge of its constituent glucose provides a solid foundation for its isotopic characterization. Isotope Ratio Mass Spectrometry (IRMS) provides a precise measure of the bulk deuterium content, which is invaluable for tracing geographical origins. Concurrently, Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) offers a deeper insight by revealing the intricate, non-statistical distribution of deuterium at specific atomic positions within the molecule. This site-specific information is a direct reflection of the biosynthetic and metabolic pathways the molecule has undergone.

The detailed protocols and workflows presented in this guide offer a comprehensive framework for researchers to implement these advanced analytical techniques. By combining IRMS and SNIF-NMR, scientists can obtain a complete isotopic fingerprint of maltose, enabling robust quality control, authentication, and a deeper understanding of the metabolic processes that govern the distribution of stable isotopes in carbohydrates.

References

- 1. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 4. A Simple Method for Triple Stable Isotope Analysis of Cellulose, Sugar, and Bulk Organic Matter—Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 7. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]

- 8. cms.qut.edu.au [cms.qut.edu.au]

- 9. foodstandards.gov.scot [foodstandards.gov.scot]

- 10. scilit.com [scilit.com]

- 11. Determination of site-specific carbon isotope ratios at natural abundance by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Isotopic Distinction: A Technical Guide to Maltose and Maltose Monohydrate-d14

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core differences between maltose and its deuterated counterpart, maltose monohydrate-d14. We will explore their distinct chemical and physical properties, outline detailed experimental protocols for their characterization, and discuss the significant applications of this isotopic labeling in research and development.

Core Structural and Physical Differences

The fundamental distinction between maltose and this compound lies in the isotopic composition of the hydrogen atoms. In this compound, fourteen non-exchangeable hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This substitution imparts a greater molecular weight to the deuterated molecule without altering its fundamental chemical structure.

Maltose, or malt sugar, is a disaccharide composed of two α-D-glucose units linked by an α(1→4) glycosidic bond.[1] It exists in both anhydrous and monohydrate forms. The monohydrate form incorporates one molecule of water into its crystal structure.

Below is a summary of the key quantitative data for maltose and this compound:

| Property | Maltose (Anhydrous) | Maltose Monohydrate | This compound |

| Molecular Formula | C₁₂H₂₂O₁₁[1][2] | C₁₂H₂₄O₁₂[3] | C₁₂H₁₀D₁₄O₁₂[4] |

| Molecular Weight | 342.30 g/mol [2] | 360.31 g/mol [3] | 374.4 g/mol [4] |

| Melting Point | 160-165 °C[1] | 102-103 °C[1][2] | Not explicitly available |

| Appearance | White powder or crystals[1] | White powder or crystals | Not explicitly available |

| Solubility in Water | 1.080 g/mL (20 °C)[1] | Soluble | Not explicitly available |

Structural Comparison

The following diagram illustrates the structural difference between maltose and this compound, highlighting the positions of deuterium substitution.

Experimental Protocols for Characterization

The key analytical techniques for differentiating and characterizing maltose and this compound are mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Enrichment and Quantification

Mass spectrometry is a powerful tool to confirm the isotopic enrichment of this compound and for its quantification in complex matrices.

Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

-

Sample Preparation:

-

Prepare a stock solution of maltose and this compound in a suitable solvent (e.g., deionized water) at a concentration of 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards by mixing the maltose and this compound stock solutions in known ratios.

-

Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid in 50% acetonitrile/0.1% trifluoroacetic acid).

-

On a MALDI target plate, spot 1 µL of the sample or standard solution and let it air dry.

-

Overlay the dried spot with 1 µL of the matrix solution and allow it to co-crystallize.

-

-

Instrumentation and Data Acquisition:

-

Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.

-

Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected molecular ions of both maltose and this compound.

-

The mass spectrum of maltose will show a peak corresponding to its molecular weight, while this compound will exhibit a peak at a higher m/z value, confirming the deuterium labeling.

-

-

Data Analysis:

-

Determine the m/z values of the molecular ions for both compounds. The mass difference should correspond to the mass of 14 deuterium atoms minus 14 hydrogen atoms.

-

For quantitative analysis, generate a calibration curve by plotting the ratio of the peak intensities of this compound to maltose against their concentration ratio. This allows for the precise quantification of the deuterated sugar in unknown samples.

-

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information and can be used to confirm the positions of deuterium labeling in this compound.

Methodology: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a few milligrams of maltose and this compound in a deuterated solvent (e.g., D₂O). The use of a deuterated solvent is crucial to avoid a large solvent signal in the ¹H NMR spectrum.

-

-

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

For ¹H NMR, the spectrum of maltose will show characteristic signals for the protons in the glucose units. In the spectrum of this compound, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity.

-

For ¹³C NMR, the carbon signals will be present for both molecules. However, the carbons attached to deuterium in this compound will exhibit a characteristic splitting pattern (a triplet for -CD) due to coupling with deuterium, and their chemical shifts may be slightly altered compared to the non-deuterated analogue.

-

-

Data Analysis:

-

Compare the ¹H NMR spectra of the two compounds to identify the absence of proton signals in the deuterated molecule, thus confirming the sites of deuteration.

-

Analyze the splitting patterns and chemical shifts in the ¹³C NMR spectrum of this compound to further confirm the locations of the deuterium atoms.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative analysis of maltose and this compound.

Applications in Research and Drug Development

The use of stable isotope-labeled compounds like this compound is of significant value in various scientific disciplines.

-

Internal Standards in Quantitative Mass Spectrometry: Due to its similar chemical properties to endogenous maltose but distinct mass, this compound serves as an excellent internal standard for accurate quantification of maltose in biological samples such as plasma, urine, and tissue extracts.[5] This is crucial in metabolomics studies and clinical diagnostics.

-

Metabolic Tracers: Deuterated sugars are invaluable tools for tracing metabolic pathways.[5] By introducing maltose-d14 into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME). This allows for the elucidation of metabolic fluxes and the identification of metabolic products, providing insights into normal and pathological states.

-

Enzyme Kinetics and Mechanism Studies: The kinetic isotope effect, where the rate of a reaction can be altered by isotopic substitution, can be exploited using maltose-d14 to study the mechanisms of enzymes that metabolize maltose, such as maltase.

-

Drug Development: In the development of drugs that target carbohydrate metabolism, maltose-d14 can be used to assess the drug's effect on maltose utilization and turnover.

References

The Use of Maltose Monohydrate-d14 in Glycobiology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Maltose monohydrate-d14, a deuterium-labeled version of maltose, in the field of glycobiology. The stable, non-radioactive isotopic labels of this compound make it a powerful tool for quantitative analysis and metabolic tracing of glycans and glycosylated molecules. This guide will detail its physicochemical properties, key applications, and provide representative experimental protocols for its use in mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Physicochemical Properties

This compound is a synthetic version of maltose where 14 hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to the natural form, which is the basis for its utility in quantitative mass spectrometry.

| Property | This compound | Maltose monohydrate (unlabeled) |

| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ | C₁₂H₂₂O₁₁·H₂O |

| Molecular Weight | 374.4 g/mol | 360.31 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Soluble in water | Soluble in water |

| Storage Temperature | Room Temperature or 4°C | Room Temperature |

Key Applications in Glycobiology Research

The primary applications of this compound in glycobiology research are centered around its use as an internal standard for quantitative analysis and as a tracer in metabolic studies.

-

Quantitative Glycomics using Mass Spectrometry: this compound serves as an ideal internal standard for the accurate quantification of maltose in complex biological samples.[1] By adding a known amount of the deuterated standard to a sample, the ratio of the labeled to the unlabeled maltose can be used to determine the absolute concentration of endogenous maltose, correcting for variations in sample preparation and instrument response.[2][3]

-

Metabolic Labeling and Flux Analysis: In cell culture or in vivo studies, cells can be fed with this compound to trace its metabolic fate.[4] The deuterium labels are incorporated into downstream metabolites, allowing researchers to map and quantify the flux through various metabolic pathways, such as glycolysis and the pentose phosphate pathway.[5]

-

NMR Spectroscopy: Deuterium-labeled sugars can simplify ¹H NMR spectra, aiding in the structural analysis of complex carbohydrates and their interactions with other molecules.[6][7]

Experimental Protocols

The following are representative protocols for the use of this compound in glycobiology research. These should be adapted based on the specific experimental goals and available instrumentation.

Quantitative Analysis of Maltose by LC-MS using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of maltose in a biological sample, such as serum or cell lysate, by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

This compound

-

Biological sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS system

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL). Create a series of working standards by diluting the stock solution.

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To 100 µL of the sample, add a known amount of the this compound internal standard (the amount should be optimized based on the expected concentration of endogenous maltose).

-

Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove salts and other impurities.

-

Elute the glycans with an appropriate solvent (e.g., 80% acetonitrile in water).

-

Dry the eluate under a stream of nitrogen or by lyophilization.

-

-

LC-MS Analysis:

-

Reconstitute the dried sample in a suitable volume of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Inject the sample onto the LC-MS system.

-

Separate the analytes using a suitable column (e.g., a HILIC column for polar compounds) and a gradient of water and acetonitrile with 0.1% formic acid.

-

Detect the ions using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, monitoring for the specific m/z of both unlabeled and d14-labeled maltose.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous (unlabeled) maltose and the this compound internal standard.

-

Calculate the ratio of the peak area of the unlabeled maltose to the peak area of the d14-labeled maltose.

-

Determine the concentration of the endogenous maltose in the original sample by comparing this ratio to a standard curve generated from samples with known concentrations of unlabeled maltose and a fixed amount of the internal standard.

-

Caption: Workflow for Quantitative Maltose Analysis.

Metabolic Labeling of Mammalian Cells with this compound

This protocol provides a general framework for metabolically labeling cultured mammalian cells with this compound to trace its incorporation into cellular metabolites.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

LC-MS or GC-MS system

Procedure:

-

Cell Culture:

-

Culture the mammalian cells to the desired confluency in their standard complete medium.

-

-

Labeling:

-

Aspirate the standard medium and wash the cells twice with warm PBS.

-

Replace the medium with glucose-free medium supplemented with a known concentration of this compound (e.g., 10 mM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental question.

-

Incubate the cells for the desired period (e.g., 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with cold PBS.

-

Add a specific volume of ice-cold 80% methanol to the culture dish.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex thoroughly and incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Analysis:

-

Dry the metabolite extract under a stream of nitrogen or by lyophilization.

-

Reconstitute the sample in a suitable solvent for the analytical platform.

-

Analyze the sample by LC-MS or GC-MS to identify and quantify the deuterium-labeled metabolites.

-

-

Data Analysis:

-

Identify metabolites that show an increase in mass corresponding to the incorporation of deuterium atoms.

-

Determine the isotopic enrichment and use this information to calculate the metabolic flux through the relevant pathways.

-

Caption: Workflow for Metabolic Labeling with Maltose-d14.

Conclusion

This compound is a valuable tool for researchers in glycobiology and related fields. Its use as an internal standard enables accurate and precise quantification of maltose in complex biological matrices. Furthermore, its application in metabolic labeling studies provides a powerful method for tracing the metabolic fate of maltose and quantifying metabolic fluxes. The protocols and workflows presented in this guide offer a starting point for the successful implementation of this compound in your research, with the potential to yield significant insights into the roles of glycans in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Tags for the Stable Isotopic Labeling of Carbohydrates and Quantitative Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Stereo- and regioselective direct multi-deuterium-labeling methods for sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical State and Appearance of Maltose Monohydrate-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Maltose monohydrate-d14, a deuterated form of maltose monohydrate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Physical State and Appearance

This compound is a solid substance that typically appears as a white to off-white powder or crystalline solid . Its physical appearance is comparable to its non-deuterated counterpart, maltose monohydrate.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its non-deuterated form for comparison.

| Property | This compound | Maltose monohydrate |

| Molecular Formula | C₁₂H₁₀D₁₄O₁₂ | C₁₂H₂₄O₁₂ |

| Molecular Weight | 374.40 g/mol | 360.31 g/mol |

| Physical State | Solid, powder | White powder or crystals[1] |

| Color | White to off-white | White |

| Melting Point | Data not available | 102–103 °C[1] |

| Solubility | Data not available | Soluble in water |

Experimental Protocols for Characterization

Detailed experimental protocols are crucial for the accurate characterization of isotopically labeled compounds. The following sections outline methodologies for key analytical techniques applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and isotopic enrichment of this compound. Both ¹H and ²H NMR are valuable.

Objective: To confirm the chemical structure and determine the extent of deuteration.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O for ¹H NMR, or a non-deuterated solvent like DMSO for ²H NMR).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum. The absence or significant reduction of proton signals at positions expected for maltose will confirm deuteration.

-

Integration of any residual proton signals can be used to quantify the level of isotopic purity.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a one-dimensional ²H NMR spectrum. The presence of signals will directly confirm the incorporation of deuterium.

-

The chemical shifts of the deuterium signals will correspond to the positions of deuteration on the maltose molecule.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Compare the obtained spectra with those of non-deuterated maltose monohydrate to confirm the structure and deuteration pattern.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and confirming the isotopic enrichment of this compound.

Objective: To verify the molecular weight and isotopic distribution.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive or negative ion mode.

-

The most abundant ion should correspond to the molecular weight of this compound plus an adduct (e.g., [M+Na]⁺ or [M+H]⁺).

-

-

Data Analysis:

-

Determine the monoisotopic mass and the isotopic distribution from the spectrum.

-

Compare the experimental mass to the theoretical mass of C₁₂H₁₀D₁₄O₁₂ to confirm the identity and high isotopic purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in this compound and to observe the isotopic shift of vibrational bands upon deuteration.

Objective: To identify functional groups and observe the effects of deuteration on vibrational modes.

Methodology:

-

Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition:

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder or KBr.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in maltose (e.g., O-H, C-H, C-O stretching and bending vibrations).

-

Compare the spectrum of this compound with that of its non-deuterated counterpart. The substitution of hydrogen with deuterium will result in a shift of the corresponding vibrational bands to lower wavenumbers (e.g., O-D and C-D vibrations).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling with Maltose monohydrate-d14

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling with stable, non-radioactive isotopes is a powerful technique for tracing the flow of atoms through metabolic pathways.[1][2] This approach, often referred to as metabolic flux analysis, provides a dynamic view of cellular metabolism that endpoint measurements of metabolite levels cannot.[1][3] Deuterium (²H or D), a stable isotope of hydrogen, can be incorporated into various substrates to track their metabolic fate.[][5] Deuterated carbohydrates, such as Maltose monohydrate-d14, serve as excellent tracers for central carbon metabolism.[][6]

Maltose, a disaccharide composed of two α-glucose units, is a key nutrient that is broken down into glucose by maltase enzymes in humans, providing energy or being stored as glycogen.[7] By replacing hydrogen atoms with deuterium in maltose, researchers can follow the distribution of the deuterium label into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][8] This allows for the quantitative analysis of metabolic pathway activity and can reveal alterations in metabolism associated with disease states or drug treatments.[3]

This document provides a detailed protocol for utilizing this compound for metabolic labeling in cultured mammalian cells, followed by sample preparation for mass spectrometry-based metabolomic analysis.

Experimental Protocols

This protocol is designed for adherent mammalian cells cultured in 6-well plates. Adjustments may be necessary based on cell type and experimental goals.

Materials and Reagents

-

This compound

-

Mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM)

-

Glucose-free and serum-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

6-well tissue culture plates

-

Extraction Solvent: 80% Methanol (LC-MS grade) in water, pre-chilled to -80°C

-

Cell scraper, pre-chilled

-

Microcentrifuge tubes, 1.5 mL

-

Refrigerated centrifuge

-

Lyophilizer or vacuum concentrator

-

LC-MS system (e.g., HILIC chromatography coupled to a high-resolution mass spectrometer)

Protocol: Metabolic Labeling and Metabolite Extraction

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

-

Incubate cells in complete culture medium at 37°C in a 5% CO₂ incubator. Allow cells to adhere and grow for 24-48 hours.

-

-

Preparation of Labeling Medium:

-

Prepare a labeling medium by supplementing glucose-free culture medium with this compound at the desired concentration (e.g., 10 mM).

-

Add dialyzed FBS to the desired final concentration (e.g., 10%).

-

Warm the labeling medium to 37°C before use.

-

-

Metabolic Labeling:

-

Aspirate the complete culture medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed, serum-free medium to remove residual glucose.

-

Add 1 mL of the prepared this compound labeling medium to each well.

-

Incubate the cells for the desired labeling period (e.g., 0, 1, 4, 8, 24 hours). The incubation time should be optimized based on the metabolic pathways of interest and the turnover rate of the target metabolites.[9]

-

-

Metabolite Extraction:

-

At the end of the labeling period, place the 6-well plates on ice.

-

Quickly aspirate the labeling medium.

-

Immediately wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular tracer.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.[10]

-

Incubate the plates at -80°C for at least 15 minutes.

-

Using a pre-chilled cell scraper, scrape the cells into the methanol solution.[10]

-

Transfer the cell lysate/methanol suspension to a pre-chilled 1.5 mL microcentrifuge tube.[10]

-

-

Sample Processing:

-

Centrifuge the tubes at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and proteins.[10]

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

-

Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until analysis by mass spectrometry.

-

-

Sample Analysis by LC-MS:

-

Reconstitute the dried metabolite pellets in a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water).

-

Perform analysis using a liquid chromatography-mass spectrometry (LC-MS) system. Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.[11]

-

The mass spectrometer will detect the mass shift in downstream metabolites due to the incorporation of deuterium from this compound, allowing for the tracing of the label through metabolic pathways.

-

Data Presentation

The quantitative data from the mass spectrometer, specifically the fractional enrichment of deuterium in various metabolites over time, should be summarized for clear interpretation.

Table 1: Example Fractional Enrichment of Key Metabolites After Labeling with Maltose-d14

| Metabolite | Time Point | M+0 (Unlabeled) | M+n (Labeled) | % Labeled |

| Glucose-6-Phosphate | 1 hour | 40% | 60% | 60% |

| Glucose-6-Phosphate | 8 hours | 5% | 95% | 95% |

| Lactate | 1 hour | 75% | 25% | 25% |

| Lactate | 8 hours | 20% | 80% | 80% |

| Citrate | 1 hour | 90% | 10% | 10% |

| Citrate | 8 hours | 45% | 55% | 55% |

| Alanine | 1 hour | 95% | 5% | 5% |

| Alanine | 8 hours | 60% | 40% | 40% |